molecular formula C9H11BrN2O B1522347 3-Bromo-5-morpholinopyridine CAS No. 200064-13-7

3-Bromo-5-morpholinopyridine

Cat. No.: B1522347
CAS No.: 200064-13-7
M. Wt: 243.1 g/mol
InChI Key: COIOXTGXIQKWBH-UHFFFAOYSA-N
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Description

3-Bromo-5-morpholinopyridine is an organic compound with the molecular formula C₉H₁₁BrN₂O It is a brominated derivative of morpholinopyridine, characterized by the presence of a bromine atom at the third position and a morpholine ring at the fifth position of the pyridine ring

Mechanism of Action

Target of Action

It is often used in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, 3-Bromo-5-morpholinopyridine may interact with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new palladium-carbon bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound is often involved, affects the carbon–carbon bond formation pathway . This reaction is crucial in various biochemical processes, including the synthesis of complex organic compounds .

Pharmacokinetics

Its lipophilicity, water solubility, and other physicochemical properties suggest that it may have high gastrointestinal absorption and could be a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical context in which it is used. In the context of the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of new carbon–carbon bonds, facilitating the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . The reaction conditions, such as temperature and pH, can also impact its efficacy in the Suzuki–Miyaura cross-coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-morpholinopyridine typically involves the bromination of 5-morpholinopyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-morpholinopyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiolate, or alkoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Coupling Reactions: Utilize palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like toluene or ethanol.

    Oxidation and Reduction: Employ oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed:

    Substitution Reactions: Yield various substituted morpholinopyridines.

    Coupling Reactions: Produce biaryl derivatives.

    Oxidation and Reduction: Result in oxidized or reduced forms of the compound.

Scientific Research Applications

3-Bromo-5-morpholinopyridine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

    3-Chloro-5-morpholinopyridine: A chlorinated analogue with similar reactivity but different electronic properties.

    3-Iodo-5-morpholinopyridine: An iodinated derivative with distinct reactivity due to the larger atomic size of iodine.

    5-Morpholinopyridine: The parent compound without halogen substitution, exhibiting different reactivity and applications.

Uniqueness: 3-Bromo-5-morpholinopyridine is unique due to the presence of the bromine atom, which imparts specific reactivity and properties

Properties

IUPAC Name

4-(5-bromopyridin-3-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c10-8-5-9(7-11-6-8)12-1-3-13-4-2-12/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COIOXTGXIQKWBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675209
Record name 4-(5-Bromopyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200064-13-7
Record name 4-(5-Bromopyridin-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 3,5-dibromopyridine (3.01 mL, 12.66 mmol), morpholine (1.00 g, 11.48 mmol), TRIS(DIBENZYLIDENEACETONE)DIPALLADIUM (0.210 g, 0.23 mmol), sodium 2-methylpropan-2-olate (1.655 g, 17.22 mmol) and 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (0.429 g, 0.69 mmol) in degassed toluene (35 mL) was stirred for 16 hours at 110 °C in a sealed vessel under inert atmosphere. Extraction with sat. aq. Na2CO3 solution and AE, then back extraction 2x NaCl sat using DCM. The organics were dried over MgSO4 and evaporated _in vacuo_. The residue (see structure below, LC MS FLA-04227-45-02: 3,5 dimorpholino pyridine) was washed off with diethylether, then AE. The liquors were vaporated _in vacuo_. The residue was purified by chromatography (11 cm SiO2, diameter: 5 cm) eluent: AE/hex 25/75to 45/55 to provide 4-(5-bromopyridin-3-yl)morpholine (1.400 g, 50.2 %) as a yellow solid. 1H NMR, LC MS: FLA-04227-45-03. OK \---------------------------------------------------------
Quantity
0.0172 mol
Type
reagent
Reaction Step One
Quantity
0.035 L
Type
solvent
Reaction Step Two
Quantity
0.0115 mol
Type
reactant
Reaction Step Three
Quantity
0.0127 mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of [3,5-dibromopyridine (1000 mg, 0.004 mol) in 1,4-dioxane (8 mL, 0.1 mol), morpholine (400 mg, 0.004 mol) and sodium tert-butoxide (400 mg, 0.004 mol) were added. The reaction was bubbled with nitrogen. Tetrakis(triphenylphosphine)palladium(0) (200 mg, 0.0002 mol) was added and nitrogen was bubbled through for couple of minutes. The mixture was heated at 80° C. overnight. The reaction was allowed to cool to rt and was then partitioned between water and ethyl acetate. The organic layer was washed with saturated sodium chloride, dried over magnesium sulfate, filtered and concentrated to give a crude residue. The crude product was purified by FCC on silica gel eluting with 1:1, EtOAC:Hexane gave to give 4-(5-bromopyridin-3-yl)morpholine as a viscous oil (400 mg, 40%). 1H NMR (400 MHz, CDCl3): 8.2 (s, 1H), 8.1 (s, 1H), 7.2 (s, 1H), 3.8 (m, 4H), 3.2 (m, 4H).
Quantity
1000 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 3,5-dibromopyridine (2.121 g, 8.95 mmol), BINAP (0.279 g, 0.448 mmol), Pd2(dba)3 (0.137 g, 0.149 mmol) and sodium tert-butoxide (1.434 g, 14.92 mmol) in toluene (50 mL) was added morpholine (0.65 mL, 7.46 mmol). The mixture was then heated at 120° C. for ca. 5 h. After cooling to RT, the reaction mixture was filtered through celite and the filtrate was concentrated. The residue was purified by normal phase chromatography, eluting with a gradient of 0-50% ethyl acetate in DCM, to give the title compound (1.62 g). LCMS (A) m/z: 243/245 [M+1]+, Rt 0.83 min (acidic),
Quantity
2.121 g
Type
reactant
Reaction Step One
Quantity
1.434 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.137 g
Type
catalyst
Reaction Step One
Name
Quantity
0.279 g
Type
catalyst
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In a sealable tube, to a mixture of 3,5-dibromo-pyridine (3.3 g, 13.8 mmol) and NaOtBu (0.051 g, 23 mmol) in toluene (70 mL), is added morpholine (1.0 g, 11.5 mmol). The mixture is bubbled with Argon for 5 min, and then BINAP (428.9 mg, 0.69 mmol) and Pd2(dba)3 (210.2 mg, 0.23 mmol) are added. The reaction mixture is bubbled with Argon for another 5 min. Then the cap is sealed and the reaction mixture is heated at 120° C. overnight and then is cooled to room temperature. The reaction mixture is filtered through diatomaceous earth and washed with DCM. The filtrate is partitioned between water and DCM. The aqueous phase is further extracted with DCM (2×). The combined DCM phases are concentrated. The crude is purified by flash chromatography on a silica gel column (EtOAc/heptane 0 to 50% gradient, then 50%) to provide 1.42 g of 4-(5-bromo-3-pyridyl)morpholine.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
0.051 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
428.9 mg
Type
reactant
Reaction Step Three
Quantity
210.2 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of 3,5-dibromopyridine (XL) (1.68 g, 7.1 mmol) in dioxane (14 mL) was added morpholine (682 mg, 7.8 mmol), CsCO3 (3.24 g, 9.93 mmol) and xantphos (123 mg, 0.21 mmol). The solution was degassed before adding Pd2(dba)3 (195 mg, 0.21 mmol). The reaction was microwaved at 90° C. for 4 h. The reaction was poured into a mixture of CHCl3/H2O; the aqueous layer was separated, washed with water, then brine and concentrated under vacuum. The crude product was purified on a silica gel column (100% hexane→1:3 EtOAc:hexane) to give 4-(5-bromopyridin-3-yl)morpholine (XLI) as a yellow solid (1.12 g, 4.6 mmol, 65% yield). ESIMS found C9H11BrN2O m/z 244 (M+H).
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
682 mg
Type
reactant
Reaction Step One
[Compound]
Name
CsCO3
Quantity
3.24 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
123 mg
Type
catalyst
Reaction Step One
Name
CHCl3 H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
195 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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